molecular formula C15H14O2 B147408 Phenethyl benzoate CAS No. 94-47-3

Phenethyl benzoate

Cat. No.: B147408
CAS No.: 94-47-3
M. Wt: 226.27 g/mol
InChI Key: OSORMYZMWHVFOZ-UHFFFAOYSA-N
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Description

It is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of 2-phenylethanol . This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industry.

Biochemical Analysis

Biochemical Properties

Phenethyl benzoate plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is a plant metabolite and a component of volatile oils . In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it is metabolized by esterases, which hydrolyze the ester bond to produce benzoic acid and 2-phenylethanol . These interactions are crucial for the compound’s role in plant defense mechanisms and its contribution to the aroma profile of plants.

Cellular Effects

This compound has been observed to influence various cellular processes. In plant cells, it affects cell signaling pathways and gene expression related to stress responses and defense mechanisms . The compound can modulate the expression of genes involved in the synthesis of secondary metabolites, which are essential for plant defense. Additionally, this compound impacts cellular metabolism by altering the flux of metabolites through specific pathways, thereby influencing the overall metabolic profile of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound inhibits certain esterases, preventing the hydrolysis of ester bonds . This inhibition can lead to the accumulation of esterified compounds, which may have various physiological effects. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or modulating gene expression . At high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic imbalances . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of benzoic acid and 2-phenylethanol . The compound is metabolized by esterases, which hydrolyze the ester bond to produce benzoic acid and 2-phenylethanol . These metabolites can then enter various metabolic pathways, including the beta-ketoadipate pathway for benzoic acid and the phenylpropanoid pathway for 2-phenylethanol . These interactions influence metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit specific biochemical reactions .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interacting with specific biomolecules. For example, the presence of this compound in the endoplasmic reticulum may enhance its interactions with esterases and other enzymes involved in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl benzoate can be synthesized through the esterification reaction between benzoic acid and phenethyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of benzoic acid and phenethyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Phenethyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzoic acid and phenethyl alcohol.

    Reduction: this compound can be reduced to phenethyl alcohol and benzoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and catalysts.

Major Products Formed:

Scientific Research Applications

Phenethyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties. It is used in studies of plant metabolites and volatile oil components.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma. .

Comparison with Similar Compounds

Phenethyl benzoate stands out due to its specific applications in the fragrance industry and its potential antimicrobial properties, making it a versatile compound in various fields.

Properties

IUPAC Name

2-phenylethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSORMYZMWHVFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047590
Record name 2-Phenylethyl benzoate
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

189.00 °C. @ 12.00 mm Hg
Record name 2-Phenylethyl benzoate
Source Human Metabolome Database (HMDB)
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CAS No.

94-47-3
Record name Phenylethyl benzoate
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Record name Phenethyl benzoate
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Record name Phenethyl benzoate
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Record name Benzoic acid, 2-phenylethyl ester
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Record name 2-Phenylethyl benzoate
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Record name Phenethyl benzoate
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Record name PHENETHYL BENZOATE
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Record name 2-Phenylethyl benzoate
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Synthesis routes and methods I

Procedure details

The reaction was set up as in Example 2 except that methyl benzoate (748.8 g, 5.50 mol) was used instead of benzoic acid and 671.9 g (5.50 mol) of 2-phenylethyl alcohol was used. After 4 h at 190° C., 230 g of distillate was collected and the reaction mixture was 51% product by GLC. The methanol was stripped from the distillate on a Buchi rotary evaporator and the residue was returned to the reaction flask. The batch was heated for 2 h at 200° C. and 2 h at 210° C., whereupon 170 g of distillate was collected and the reaction mixture was 80% product by GLC. The methanol was stripped from the distillate as before, and the residue was returned to the reaction flask. The batch was heated for 2 h at 210° C. and 2 h at 220° C., whereupon 40 g of distillate was collected and the reaction mixture was 94% product by GLC. The excess 2-phenylethyl alcohol (3.5% by GLC) and methyl benzoate (2.7% by GLC) were removed by vacuum distillation as usual and the product was treated with activated carbon as usual to afford 1000 g (81%) of 2-phenylethyl benzoate. The residual 2-phenylethyl alcohol was 0.30, the APHA color was 40, the acid number was 0.13 mg KOH/g, the saponification number was 245 mg KOH/g, and the residual tin was <10 ppm.
Quantity
748.8 g
Type
reactant
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Quantity
671.9 g
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Synthesis routes and methods II

Procedure details

A 2-L, 4-neck round bottom flask, fitted with a thermometer, mechanical stirrer, nitrogen inlet tube and Liebig condenser/receiving flask, was charged with 671.7 g (5.50 mol, 1.00 equiv) of benzoic acid, 806.3 g (6.60 mol, 1.20 equiv) of 2-phenylethyl alcohol, and 1.25 g (0.1% w/w) of Fascat 2001®. The system was heated gently with slow stirring (<50 rpm) until the benzoic acid dissolved. The air was removed with three cycles of evacuation/nitrogen fill using a mechanical vacuum pump (50-100 torr). The rate of stirring was increased to ca. 200 rpm, the nitrogen sparge was set at 0.2 scfh, and the reaction mixture was heated to 180° C. After a 1-h hold, the temperature was increased to 190° C. for 1 h and then to 200° C. for 1 h. The temperature was increased to 210° C. and the nitrogen sparge was increased to 0.5 scfh. After a 1-h hold, the temperature was further increased to 220° C. for 1 h. The total amount of distillate was 159.2 g, from which 94.4 g of water (theor. 99.1 g) was separated as the top layer. The reaction mixture was cooled to room temperature and sampled for analysis. The acid number was 1.10 mg KOH/g (99.7% conversion) and the APHA color was 115. The excess 2-phenylethyl alcohol (5.5% by GLC) was removed by vacuum distillation. Thus, after 1 h at 180-190° C. and 20 torr (0.5 scfh nitrogen sweep), the residual 2-phenylethyl alcohol was <0.05% by GLC and the APHA color was 222. Activated carbon (37.3 g, 3% w/w) was added, and the mixture was heated at 75-80° C. under vacuum (50-70 torr) for 1 h. After cooling to room temperature, filtration through Celite® gave 1100 g (90%) of 2-phenylethyl benzoate. The APHA color was 20, the acid number was 0.14 mg KOH/g, the saponification number was 246 mg KOH/g (theor. 248), and the residual tin was <10 ppm.
[Compound]
Name
2-L
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806.3 g
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Synthesis routes and methods III

Procedure details

The reaction was run as described in Example 2 except that the initial excess of 2-phenylethyl alcohol was 10% rather than 20%, and the organic layer that co-distilled with the water of reaction was returned to the batch at the end of each hold but the last one. After 4 h at 180-210° C., the reaction mixture was cooled to room temperature, where the acid number was 5.50 (97.8% conversion), the APHA color was 114, and the excess 2-phenylethyl alcohol was 4.8% by GLC. A 9.94-g aliquot of 50% w/w aqueous hypophosphorous acid (HPA, 0.40% w/w based on H3PO2) was added. The excess 2-phenylethyl alcohol was removed by vacuum distillation as usual. The APHA color was 39 and the residual 2-phenylethyl alcohol was 0.19% by GLC. Treatment with activated carbon as usual afforded 1100 g (88%) of 2-phenylethyl benzoate. The APHA color was 36, the acid number was 2.10 mg KOH/g, the saponification number was 244 mg KOH/g, the residual tin was 270 ppm, and the residual phosphorous was 1300 ppm.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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